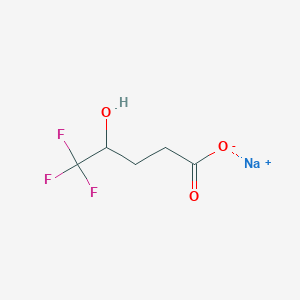

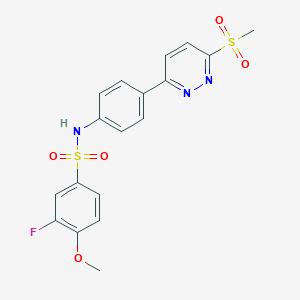

![molecular formula C9H19NO3 B2543233 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid CAS No. 1566914-46-2](/img/structure/B2543233.png)

3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid is a compound that can be inferred to have relevance in the field of synthetic organic chemistry, particularly in the synthesis of amino acid derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be applied to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds often involves multistep procedures, starting from commercially available precursors. For instance, the synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate involves protection of functional groups, iodination, and confirmation of the structure using various spectroscopic techniques . Similarly, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate is synthesized through alkylation and coupled with L-isoleucinamide, with the structure confirmed by HPLC and NMR . These methods could potentially be adapted for the synthesis of 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid.

Molecular Structure Analysis

The confirmation of molecular structures in the field is typically achieved using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of a synthesized compound was confirmed using IR, 1H-NMR, 13C-NMR, and 2D NMR spectroscopy, as well as ESI-MS and HRMS . These techniques would be essential in the molecular structure analysis of 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid to ensure the correct synthesis and to understand its conformation and electronic structure.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be studied through various reactions. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid has been used as a catalyst for the formylation of alcohols and amines . This suggests that related compounds might also be amenable to reactions such as formylation, which could modify the structure of 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid or introduce new functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid can be predicted and studied using computational methods such as density functional theory (DFT). For example, DFT was used to calculate molecular geometry, vibrational frequencies, and HOMO-LUMO energies for ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, which are important in explaining the bioactivity of compounds . Such computational studies would be valuable for understanding the properties of 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid and predicting its behavior in different environments.

科学的研究の応用

Biodegradation and Environmental Fate

Research on related compounds, such as ethyl tert-butyl ether (ETBE), reveals insights into the biodegradation and environmental fate of tert-butoxy-containing compounds. These studies show that microorganisms can aerobically degrade such compounds, utilizing them as carbon and energy sources or via cometabolism with alkanes. This knowledge can be applied to understand how 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid might behave in soil and groundwater, potentially guiding environmental remediation efforts (Thornton et al., 2020).

Application in Flavor and Fragrance Industry

The production and breakdown pathways of branched aldehydes from amino acids have been extensively reviewed, emphasizing their importance in flavor compounds in foods. This research area could be relevant for studying the transformation or synthesis pathways involving 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid in the creation of flavor or fragrance compounds (Smit, Engels, & Smit, 2009).

Antioxidant Activity and Chemical Reactions

The study of antioxidants and their reaction pathways, such as those involving ABTS radical cation-based assays, could provide a framework for exploring the antioxidant potential of 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid or its derivatives. Understanding these chemical interactions is crucial for developing new antioxidants in food, pharmaceuticals, or cosmetic industries (Ilyasov et al., 2020).

Microbial Degradation in Subsurface Environments

Studies on the microbial degradation of fuel oxygenates like MTBE and TBA highlight the complexities of biodegradation in subsurface environments. These insights could inform research on the bioremediation potential of 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid in contaminated groundwater and soil systems (Schmidt et al., 2004).

Potential in Polymer and Resin Synthesis

The chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), through hydrolysis and glycolysis presents a significant area where 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid could play a role. Its potential reactivity and modification capabilities might be explored in the synthesis of new polymers or as an intermediate in creating value-added materials from recycled polymers (Karayannidis & Achilias, 2007).

作用機序

特性

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxy]ethylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)13-7-6-10-5-4-8(11)12/h10H,4-7H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQHTBIMPOJIJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCNCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

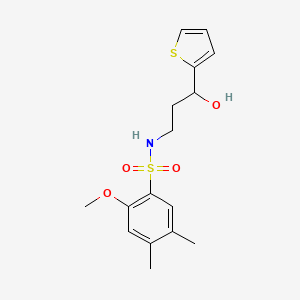

![methyl 4-methoxy-3-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B2543155.png)

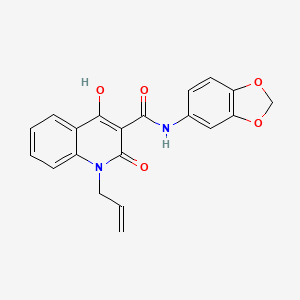

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543158.png)

![7-(indoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543164.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride](/img/structure/B2543165.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,5-dimethylphenyl)methanone](/img/structure/B2543167.png)

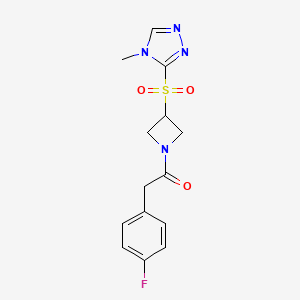

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2543169.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2543172.png)

![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2543173.png)